2,4-ジメトキシフェニル)メタノール

概要

説明

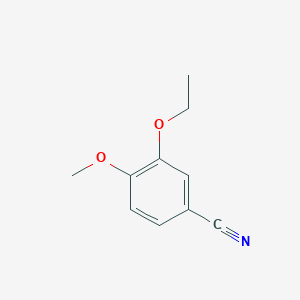

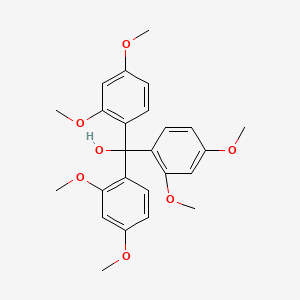

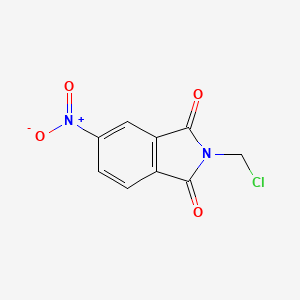

Tris(2,4-dimethoxyphenyl)methanol is a chemical compound with the molecular formula C25H28O7 . Its average mass is 440.486 Da and its monoisotopic mass is 440.183502 Da .

Molecular Structure Analysis

The molecular structure of Tris(2,4-dimethoxyphenyl)methanol consists of three 2,4-dimethoxyphenyl groups attached to a central methanol group . This structure is reflected in its IUPAC name: Benzenemethanol, α,α-bis (2,4-dimethoxyphenyl)-2,4-dimethoxy- .Physical And Chemical Properties Analysis

Tris(2,4-dimethoxyphenyl)methanol is a solid substance . It has a melting point range of 150.0 to 154.0 °C .科学的研究の応用

プロテオミクス研究

Tris(2,4-ジメトキシフェニル)メタノールはプロテオミクス研究で使用されています . プロテオミクスは、タンパク質、特にその構造と機能を大規模に研究する分野です。この化合物は、タンパク質構造の分析、タンパク質間相互作用の研究、新規タンパク質の同定など、この分野のさまざまな用途に使用できます。

クロマトグラフィー

この化合物はクロマトグラフィーで使用されます . クロマトグラフィーは、混合物を個々の成分に分離するための実験室の手法です。Tris(2,4-ジメトキシフェニル)メタノールは、さまざまなタイプのクロマトグラフィーで固定相または移動相の成分として使用できます。

酸塩基指示薬

Tris(2,4-ジメトキシフェニル)メタノールは酸塩基指示薬として使用できます . 酸塩基指示薬は、水溶液中の水素(H+)イオンまたは水酸化物(OH-)イオンの濃度が変化すると、色の変化を示す弱酸または弱塩基です。Tris(2,4-ジメトキシフェニル)メタノールは、溶液のpHを測定したり、滴定で未知の酸または塩基の濃度を測定したりするために使用できます。

診断または治療的使用

診断または治療的使用を意図していませんが 、Tris(2,4-ジメトキシフェニル)メタノールは、これらの分野に関連する研究に使用できる可能性があります。たとえば、新しい診断アッセイの開発や潜在的な治療標的の研究に使用できます。

作用機序

The mechanism of action of Tris(2,4-dimethoxyphenyl)methanol is based on its ability to interact with proteins in the body. It binds to proteins and alters their structure, which results in a change in their activity. This change in activity can lead to changes in the biochemical and physiological processes in the body, which can result in various effects.

Biochemical and Physiological Effects

Tris(2,4-dimethoxyphenyl)methanol has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of enzymes involved in the metabolism of drugs, as well as an inhibitory effect on the activity of certain enzymes involved in the synthesis of proteins. Additionally, it has been found to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of lipids, as well as an inhibitory effect on the activity of certain enzymes involved in the metabolism of carbohydrates. It has also been found to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of nucleic acids.

実験室実験の利点と制限

The advantages of using Tris(2,4-dimethoxyphenyl)methanol in laboratory experiments include its low cost, its ease of synthesis, and its wide range of applications. Additionally, it is a highly stable compound and is not easily degraded in the presence of light or heat. However, there are some limitations to using Tris(2,4-dimethoxyphenyl)methanol in laboratory experiments. For example, it is not water-soluble, which can limit its use in certain experiments. Additionally, it is not very soluble in organic solvents, which can also limit its use in certain experiments.

将来の方向性

There are a number of potential future directions for the use of Tris(2,4-dimethoxyphenyl)methanol in scientific research. One potential direction is the development of drug delivery systems based on Tris(2,4-dimethoxyphenyl)methanol. Additionally, there is potential for the use of Tris(2,4-dimethoxyphenyl)methanol in the development of new drugs, as well as in the development of new methods of drug synthesis. Additionally, there is potential for the use of Tris(2,4-dimethoxyphenyl)methanol in the development of new methods of drug screening and analysis. Finally, there is potential for the use of Tris(2,4-dimethoxyphenyl)methanol in the development of new methods of protein engineering.

Safety and Hazards

Tris(2,4-dimethoxyphenyl)methanol is classified under the GHS07 hazard class . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The recommended precautionary statement is P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) .

特性

IUPAC Name |

tris(2,4-dimethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O7/c1-27-16-7-10-19(22(13-16)30-4)25(26,20-11-8-17(28-2)14-23(20)31-5)21-12-9-18(29-3)15-24(21)32-6/h7-15,26H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBUIJKOSQBPNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(C2=C(C=C(C=C2)OC)OC)(C3=C(C=C(C=C3)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659918 | |

| Record name | Tris(2,4-dimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76832-37-6 | |

| Record name | Tris(2,4-dimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Indolo[2,3-a]carbazole](/img/structure/B1661996.png)